2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene
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Overview
Description
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of fluorophenyl groups and a trimethyl-indene core, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with acetophenone derivatives under basic conditions to form the corresponding chalcone. This intermediate is then subjected to cyclization reactions to form the indene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the trimethyl-indene core can interact with hydrophobic pockets in enzymes, influencing their catalytic functions .
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-fluorophenyl)ethenyl]-5-thiophen-2-yl-1,3,4-oxadiazole: Shares the fluorophenyl group but differs in the core structure, leading to different reactivity and applications.
1,1-bis(4-fluorophenyl)prop-2-en-1-ol: Similar in having bis(4-fluorophenyl) groups but differs in the presence of a hydroxyl group, affecting its chemical behavior.
Uniqueness
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene is unique due to its combination of fluorophenyl groups and a trimethyl-indene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in material science and pharmaceuticals .
Properties
CAS No. |
919789-02-9 |
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Molecular Formula |
C26H22F2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[2,2-bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene |
InChI |
InChI=1S/C26H22F2/c1-16-4-13-23-17(2)24(18(3)25(23)14-16)15-26(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20/h4-15,18H,1-3H3 |
InChI Key |
UNIGRMOBAUGOFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)C)C(=C1C=C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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